molecular formula C21H18BrN3O5 B11569791 Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11569791
M. Wt: 472.3 g/mol
InChI Key: CCFBMADYEMOMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes bromophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the bromophenyl and methoxyphenyl precursors, followed by their incorporation into the pyrazole ring system. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include dimethylamine, sodium phenoxide, and potassium fluoride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bromophenyl and methoxyphenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be compared with other similar compounds, such as Benzamide, N-(4-bromophenyl)-3-methoxy- and Ethyl 3-(4-bromophenyl)propionate . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of bromophenyl and methoxyphenyl groups within the pyrazole ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18BrN3O5

Molecular Weight

472.3 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C21H18BrN3O5/c1-3-30-21(28)17-16-18(25(23-17)14-6-4-5-7-15(14)29-2)20(27)24(19(16)26)13-10-8-12(22)9-11-13/h4-11,16,18H,3H2,1-2H3

InChI Key

CCFBMADYEMOMBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.